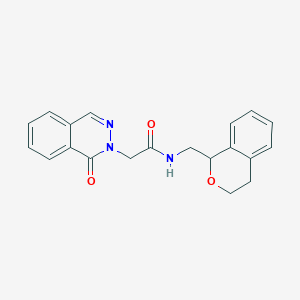![molecular formula C12H9Cl2F3N4S B5586612 4,6-dichloro-N-{2-[(3,3,3-trifluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5586612.png)
4,6-dichloro-N-{2-[(3,3,3-trifluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-N-{2-[(3,3,3-trifluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine class. Triazines are known for their diverse applications in organic synthesis and medicinal chemistry. The specific compound discussed here incorporates fluorine and sulfur functional groups, which may impart unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar triazine derivatives often involves nucleophilic substitution reactions. For instance, Fetyukhin and Vovk (1983) explored the synthesis of 1,2-dihydrotriazines by reacting 1,1,1-trifluoro-2-phenyl-2,4,6,6-tetrachloro-3,5-diazahexa-3,5-diene with primary amines, demonstrating the influence of steric factors on reaction pathways (Fetyukhin & Vovk, 1983).
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, a six-membered ring containing three nitrogen atoms. The structure of such compounds is often confirmed using techniques like IR, NMR, and mass spectrometry, as detailed by Sareen et al. (2006) in their study of similar triazine compounds (Sareen et al., 2006).
Chemical Reactions and Properties
Triazines can participate in various chemical reactions, often acting as electrophiles due to the electron-deficient nature of the triazine ring. The reactivity can be further influenced by substituents on the ring. An example is the reaction of cyanuric chloride with diethanolamine to synthesize substituted triazines, as investigated by Chen Rong-gu (2015) (Chen Rong-gu, 2015).
作用機序
将来の方向性
特性
IUPAC Name |
4,6-dichloro-N-[2-(3,3,3-trifluoropropylsulfanyl)phenyl]-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2F3N4S/c13-9-19-10(14)21-11(20-9)18-7-3-1-2-4-8(7)22-6-5-12(15,16)17/h1-4H,5-6H2,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYPRUHGDLWFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)SCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5586532.png)
![N-{3-[(trifluoromethyl)thio]phenyl}nicotinamide](/img/structure/B5586543.png)
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5586546.png)
![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(3-pyridinylmethyl)butanamide](/img/structure/B5586557.png)
![2-[({[2-(dimethylamino)-4-methylpyrimidin-5-yl]carbonyl}amino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5586563.png)
![8-(2,5-dimethyl-3-furoyl)-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5586570.png)
![1-(2-methoxyphenyl)-N-[1-methyl-2-(2-thienyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5586578.png)
![(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-oxoethyl)methyl(phenyl)amine](/img/structure/B5586586.png)
![4-chloro-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5586596.png)

![S-[2-(acetylamino)ethyl] 2,3,3,3-tetrafluoro-2-methoxypropanethioate](/img/structure/B5586603.png)
![2-cyclopropyl-8-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5586604.png)
![5-(4-ethoxyphenyl)-3-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5586610.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5586635.png)